Ethyl 6-chloro-2-(trifluoromethyl)nicotinate CAS number
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate CAS number
Advanced Synthetic Applications of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate in Drug Discovery and Agrochemical Development
Executive Summary
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (CAS: 261635-82-9) is a highly privileged, multi-functional fluorinated heterocyclic building block. In the modern landscape of chemical biology and crop protection, the strategic incorporation of trifluoromethyl ( CF3 ) groups is essential for enhancing metabolic stability, modulating lipophilicity, and improving membrane permeability. This technical whitepaper dissects the physicochemical logic, synthetic utility, and downstream applications of this specific nicotinate scaffold, providing self-validating methodologies for researchers in pharmaceutical and agrochemical development.
Structural Rationale and Physicochemical Profiling
The architectural brilliance of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate lies in its highly tuned electronic environment. The strongly electron-withdrawing CF3 group at the C-2 position dramatically lowers the pKa of the pyridine nitrogen, reducing its basicity and mitigating unwanted off-target binding (e.g., hERG liability in pharmaceuticals). Concurrently, the synergistic electron-withdrawing effects of the CF3 group, the ester moiety at C-3, and the pyridine nitrogen highly activate the C-6 chlorine atom toward Nucleophilic Aromatic Substitution ( SNAr ).
Table 1: Physicochemical & Structural Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 6-chloro-2-(trifluoromethyl)nicotinate |
| CAS Registry Number | 261635-82-9 |
| Molecular Formula | C9H7ClF3NO2 |
| Molecular Weight | 253.61 g/mol |
| Electrophilic Hotspot | C-6 (Highly activated for SNAr reactions) |
| Lipophilic Modulator | C-2 Trifluoromethyl group (Enhances logP) |
| Functional Handle | C-3 Ethyl ester (Permits hydrolysis, amidation, or reduction) |
Synthetic Workflows and Mechanistic Causality
The de novo construction of the 2-(trifluoromethyl)pyridine core typically avoids direct fluorination due to safety and regioselectivity issues. Instead, the ring is constructed via the base-catalyzed condensation of acyclic fluorinated precursors (such as ethyl 3-amino-4,4,4-trifluorocrotonate) with malonate derivatives. This yields a 6-hydroxy-2-(trifluoromethyl)nicotinate intermediate.
To install the critical C-6 leaving group, the intermediate undergoes deoxychlorination using phosphorus oxychloride ( POCl3 ). The causality behind using POCl3 (often with a catalytic amount of DMF to form the Vilsmeier-Haack reagent) is to convert the tautomeric pyridone oxygen into a superior leaving group (phosphorodichloridate), which is subsequently displaced by chloride ions to yield the final product[1].
Figure 1: De novo synthetic workflow for CAS 261635-82-9 via cyclization and deoxychlorination.
Divergent Applications in Advanced Therapeutics and Crop Protection
The versatility of CAS 261635-82-9 has cemented its status as a cornerstone intermediate in two major industries:
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Agrochemicals (Insecticides & Herbicides): The compound is a direct precursor to insecticidal azaindole carboxylic acid amides. By substituting the C-6 chlorine with an amine and subsequently cyclizing, researchers generate azaindoles that exhibit potent synergistic effects against agricultural pests[2]. Furthermore, it is utilized in the synthesis of pyridine ketones, which are highly effective pre- and post-emergence herbicides[3].
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Pharmaceuticals (Glucocorticoid Receptor Modulators): In drug discovery, the scaffold is utilized to synthesize 2,3-diaryl- or heteroaryl-substituted 1,1,1-trifluoro-2-hydroxypropyl compounds. These complex molecules act as modulators of the glucocorticoid receptor, offering targeted anti-inflammatory therapies with reduced systemic side effects[1].
Figure 2: Divergent application pathways of CAS 261635-82-9 in agrochemical and pharma sectors.
Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution ( SNAr )
To demonstrate the utility of this scaffold, the following is a field-proven, self-validating protocol for the conversion of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate to Ethyl 6-amino-2-(trifluoromethyl)nicotinate—a critical first step in azaindole synthesis[2].
Objective: Regioselective amination at C-6 via SNAr .
Step-by-Step Methodology:
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Reaction Setup: Dissolve 1.0 equivalent of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (CAS 261635-82-9) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
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Causality: DMF is selected because its high dielectric constant stabilizes the polar Meisenheimer complex transition state during the SNAr reaction, accelerating the rate of chlorine displacement.
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Reagent Addition: Add 5.0 equivalents of aqueous ammonia (28% NH3 in H2O ).
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Sealed Activation: Seal the reaction mixture in a pressure vessel (autoclave or heavy-walled glass tube) and heat to 90 °C for 12 hours.
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Causality: Aqueous ammonia is highly volatile. Heating in an open or standard reflux system would result in the rapid loss of NH3 gas before the activation energy of the substitution is met. The sealed vessel maintains the necessary pressure and stoichiometric excess.
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In-Process Control (IPC) & Validation: After 12 hours, cool the vessel and sample 10 µL for LC-MS analysis.
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Self-Validation Metric: The reaction is deemed complete when the starting material peak ( m/z 253.6 [M+H]+ ) is ≤ 2% by UV integration, and the primary peak corresponds to the aminated product ( m/z 234.2 [M+H]+ ). Note: Monitor for a side-product at m/z 206.1, which indicates unwanted ester hydrolysis; if this exceeds 5%, reduce the temperature in future runs.
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Workup: Pour the mixture into ice-cold distilled water to precipitate the product. Filter the resulting solid and wash with cold water to remove residual DMF and ammonium chloride salts. Dry under vacuum to yield the pure intermediate.
References
- Bayer CropScience AG (2014). Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides (Patent No. WO2014026984A1). Google Patents.
- Hoffmann-La Roche (2010). 2,3-Diaryl- or heteroaryl-substituted 1,1,1-trifluoro-2-hydroxypropyl compounds (Patent No. EP2411365B1). Google Patents.
- Novartis AG (2000). Pyridine ketones useful as herbicides (Patent No. WO2000015615A1). Google Patents.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2014026984A1 - Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
